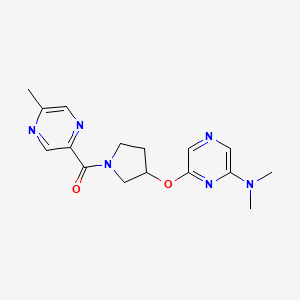

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

Description

The compound “(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone” is a heterocyclic organic molecule featuring a pyrrolidine ring linked to two pyrazine derivatives. The structure includes a dimethylamino group on the 6-position of one pyrazine ring and a methyl group on the 5-position of the second pyrazine ring. Its synthesis likely involves multi-step coupling reactions, with spectroscopic methods (e.g., NMR, UV-Vis) critical for structural validation .

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-11-6-19-13(7-18-11)16(23)22-5-4-12(10-22)24-15-9-17-8-14(20-15)21(2)3/h6-9,12H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVHUBLFHFYEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including a dimethylamino group, a pyrrolidine ring, and multiple pyrazine derivatives. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 314.34 g/mol. The presence of various functional groups enhances its solubility and pharmacokinetic properties, making it a candidate for further biological evaluation.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.34 g/mol |

| CAS Number | 2034209-57-7 |

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The dimethylamino group is known to enhance the compound's ability to cross biological membranes, potentially increasing its efficacy in targeting intracellular pathways.

Antitumor Activity

Research indicates that compounds with similar structural features have demonstrated significant antitumor activity by inhibiting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for tumor cell proliferation. For instance, studies on related pyrazine derivatives have shown their ability to suppress tumor growth in xenograft models at low doses .

Neuroactive Properties

The dimethylamino group is often associated with neuroactive properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which could lead to potential applications in treating neurological disorders.

Antimicrobial Effects

Similar compounds have also exhibited antimicrobial properties. The structural combination of pyrrolidine and pyrazine rings can enhance interactions with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Case Studies

- Antitumor Efficacy : A study evaluating the efficacy of pyrazine-based compounds found that certain derivatives significantly inhibited tumor growth in mouse models. The study highlighted the importance of structural modifications in enhancing biological activity .

- Neuropharmacological Assessment : Research on neuroactive compounds indicated that modifications similar to those present in this compound could lead to improved binding affinities for dopamine receptors, suggesting potential use in treating conditions like schizophrenia or depression .

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a pharmacologically active agent. It shows promise in developing drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors and enzymes that modulate neural activity. Research indicates that it may serve as an inhibitor of phospholipase enzymes, influencing lipid signaling pathways essential for cellular communication.

Biological Studies

In biological assays, the compound is utilized to study enzyme interactions and receptor binding. Its unique structure allows for specific binding to various biological targets, making it an important tool in understanding biochemical pathways and disease mechanisms.

Materials Science

The compound's electronic and optical properties are being explored for potential applications in materials science. Its unique chemical structure may facilitate the development of novel materials with specific electronic characteristics, which could be beneficial in creating advanced electronic devices.

Agrochemicals

Investigations into the compound's applications in agrochemicals are ongoing, focusing on its potential as a pesticide or herbicide. The structural features suggest it could interact with biological systems in pests or plants, providing a basis for developing new agricultural chemicals.

Medicinal Chemistry Studies

Research has demonstrated that modifications to the substituents on the pyrazine and pyrrolidine rings can significantly influence the pharmacological activity of related compounds. For example, derivatives with varying electron-withdrawing or -donating groups have been shown to exhibit different levels of cytotoxicity against cancer cell lines such as Panc-1, PC3, and MDA-MB-231 .

In vitro studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Klebsiella pneumoniae | 0.032 mg/mL |

These findings suggest that the compound could be developed into therapeutic agents for treating bacterial infections .

Neuroprotective Effects

Studies on similar compounds indicate that those containing pyrrolidine structures may provide neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress associated with neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other pyrazine- and pyrrolidine-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. Below is a comparative analysis based on substituent effects, physicochemical properties, and reported bioactivity:

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s dimethylamino group enhances solubility compared to the imidazo-pyrrolo-pyrazine derivative , but its pyrrolidine linker may reduce membrane permeability relative to smaller oxadiazole hybrids .

Bioactivity Trends : Pyrazine derivatives with fused heterocycles (e.g., imidazo-pyrrolo-pyrazine) show stronger patent-based claims for therapeutic use , while simpler pyrazine-oxadiazole structures are prioritized for antimicrobial screening . The target compound’s lack of fused rings may limit its binding affinity compared to these analogues.

Spectroscopic Differentiation: The target’s ¹H-NMR would exhibit distinct pyrrolidine proton signals (δ ~3.5–4.0 ppm) and pyrazine aromatic peaks (δ ~8.0–9.0 ppm), differing from flavonoid glycosides or oxadiazole-linked pyridazinones .

Limitations in Current Data:

- No direct experimental data (e.g., IC₅₀ values, solubility) for the target compound were found in the provided evidence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology :

- Stepwise coupling : Utilize intermediates such as 6-(dimethylamino)pyrazin-2-ol and pyrrolidinone derivatives. Evidence from pyrazolo[3,4-d]pyrimidine synthesis (e.g., coupling reactions in dry acetonitrile or dichloromethane with alkyl halides or isocyanates) suggests that inert conditions and controlled temperatures (e.g., 0–50°C) improve yield .

- Acid-mediated cyclization : For pyrrolidine ring formation, hydrochloric acid (HCl) in aqueous conditions at elevated temperatures (e.g., 50°C) can facilitate crystallization and purification, as demonstrated in related pyrrolidinone syntheses (52.7% yield) .

- Optimization : Monitor reaction progress via TLC or HPLC. Use recrystallization (e.g., acetonitrile) to enhance purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodology :

- Spectroscopy : Combine -NMR and IR spectroscopy to verify functional groups (e.g., pyrazine C=N stretches at ~1600 cm, dimethylamino N–H signals) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as applied to analogous pyridinyl-pyrrolidinone derivatives) provides precise bond-length and stereochemical data .

- Chromatography : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological targets of this compound?

- Methodology :

- Substituent variation : Synthesize analogs with modified pyrazine or pyrrolidine moieties (e.g., replacing dimethylamino with methyl or nitro groups) to assess impact on target binding. Evidence from pyrazole derivatives highlights the importance of nitro groups in enzyme inhibition .

- In vitro assays : Screen analogs against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. Compare IC values to establish SAR trends .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, guided by crystallographic data from structurally related compounds .

Q. What experimental strategies are recommended to resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay standardization : Replicate assays under identical conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, antioxidant activity studies in used randomized block designs with four replicates to ensure statistical robustness .

- Orthogonal validation : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. cell-based luciferase assays). Cross-reference findings with structurally similar CRF-1 receptor antagonists, where in vitro/in vivo discrepancies were resolved via metabolite profiling .

- Data normalization : Use internal controls (e.g., reference inhibitors) and normalize activity to cell viability or protein concentration .

Q. How should researchers design preclinical pharmacokinetic (PK) studies to evaluate metabolic stability and bioavailability?

- Methodology :

- In vitro ADME : Perform microsomal stability assays (human/rodent liver microsomes) to estimate hepatic clearance. Monitor metabolites via LC-MS/MS, as applied to pyrrolopyrazine derivatives .

- In vivo PK : Administer the compound intravenously/orally in rodent models. Collect plasma samples at timed intervals and quantify using validated UPLC-MS methods. Calculate parameters (e.g., , ) as demonstrated for corticotropin-releasing factor antagonists .

- Tissue distribution : Use whole-body autoradiography or tissue homogenization to assess penetration into target organs .

Methodological Frameworks

Q. What theoretical frameworks guide the ecological risk assessment of this compound in environmental studies?

- Methodology :

- Fate and transport modeling : Apply fugacity models to predict distribution in air/water/soil compartments, using physical-chemical properties (e.g., log , solubility) .

- Toxicity testing : Conduct acute/chronic exposure assays in model organisms (e.g., Daphnia magna, zebrafish) to derive EC values. Align with OECD guidelines for reproducibility .

- Risk quotient (RQ) analysis : Compare predicted environmental concentrations (PEC) to PNEC (predicted no-effect concentrations) to prioritize mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.